Cas no 1932424-92-4 (tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate)

Tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring both an amine and a carboxylate ester functional group. Its stereochemically defined (1S,2R) configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions. This compound is particularly useful in the preparation of peptidomimetics, bioactive molecules, and chiral ligands for catalysis. Its rigid cyclopentane backbone contributes to conformational control in target structures. The amine functionality allows for further derivatization, enabling diverse synthetic transformations while maintaining stereochemical integrity. Suitable for use under inert conditions, it is typically handled as a moisture-sensitive solid.
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate structure
1932424-92-4 structure
商品名:tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
CAS番号:1932424-92-4
MF:C10H19NO2
メガワット:185.26336312294
MDL:MFCD28389551
CID:5685890
PubChem ID:121604751

tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS026740129
    • tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
    • EN300-24453907
    • 1932424-92-4
    • (1S, 2R)-2-Amino-cyclopentanecarboxylic acid tert-butyl ester
    • MDL: MFCD28389551
    • インチ: 1S/C10H19NO2/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7-8H,4-6,11H2,1-3H3/t7-,8+/m0/s1
    • InChIKey: TUOXUKFPVXCENT-JGVFFNPUSA-N
    • ほほえんだ: O(C(C)(C)C)C([C@H]1CCC[C@H]1N)=O

計算された属性

  • せいみつぶんしりょう: 185.141578849g/mol
  • どういたいしつりょう: 185.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 52.3Ų

tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-24453907-10.0g
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
1932424-92-4 95%
10.0g
$5837.0 2024-06-19
Enamine
EN300-24453907-1g
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
1932424-92-4
1g
$1357.0 2023-09-15
Enamine
EN300-24453907-10g
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
1932424-92-4
10g
$5837.0 2023-09-15
Enamine
EN300-24453907-5g
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
1932424-92-4
5g
$3935.0 2023-09-15
Enamine
EN300-24453907-5.0g
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
1932424-92-4 95%
5.0g
$3935.0 2024-06-19
Enamine
EN300-24453907-0.25g
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
1932424-92-4 95%
0.25g
$1249.0 2024-06-19
Enamine
EN300-24453907-0.5g
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
1932424-92-4 95%
0.5g
$1302.0 2024-06-19
Enamine
EN300-24453907-0.05g
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
1932424-92-4 95%
0.05g
$1140.0 2024-06-19
Enamine
EN300-24453907-2.5g
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
1932424-92-4 95%
2.5g
$2660.0 2024-06-19
Enamine
EN300-24453907-0.1g
tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate
1932424-92-4 95%
0.1g
$1195.0 2024-06-19

tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate 関連文献

tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylateに関する追加情報

tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate: A Comprehensive Overview

tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate is a compound with the CAS number 1932424-92-4, which has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of cyclopentane, a five-membered hydrocarbon ring, and features a tert-butyl group attached to the cyclopentane ring at the 1-position. The stereochemistry of the compound is defined by its S configuration at the 1-position and R configuration at the 2-position, making it a chiral molecule with potential applications in asymmetric synthesis and drug development.

The structure of tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate consists of a cyclopentane ring substituted with an amino group (-NH₂) at the 2-position and a carboxylic acid derivative (-COO-t-Bu) at the 1-position. The tert-butyl group serves as a bulky substituent, which can influence the steric environment around the molecule and play a crucial role in its reactivity and selectivity in various chemical reactions. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Recent studies have highlighted the importance of tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate in asymmetric catalysis. Researchers have explored its use as a chiral ligand or catalyst in enantioselective reactions, such as aldol reactions and Michael additions. The stereochemical properties of this compound make it an ideal candidate for inducing high enantioselectivity in these reactions, which is critical for the production of chiral drugs with specific therapeutic effects.

In addition to its role in catalysis, tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate has been investigated for its potential as a building block in medicinal chemistry. Its cyclopentane backbone provides structural rigidity, which can be advantageous in designing molecules with desired pharmacokinetic properties. Furthermore, the presence of an amino group and a carboxylic acid derivative allows for various functionalization strategies, enabling the creation of diverse bioactive compounds.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Molecular modeling studies have provided insights into its conformational flexibility and electronic structure, which are essential for predicting its behavior in different chemical environments. These studies have also highlighted potential applications in materials science, where the compound's unique stereochemistry could be exploited for designing novel materials with tailored properties.

The synthesis of tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate typically involves multi-step processes that require precise control over stereochemistry. Common methods include ring-opening reactions of cyclic intermediates or stereoselective additions to unsaturated systems. The use of chiral auxiliaries or catalysts has been instrumental in achieving high enantiomeric excess during these syntheses.

In conclusion, tert-butyl (1S,2R)-2-aminocyclopentane-1-carboxylate is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure and stereochemical properties make it a valuable tool for researchers aiming to develop novel chiral molecules with specific biological activities. As research continues to uncover new applications and synthetic routes for this compound, its role in advancing chemical science is expected to grow further.

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